Crystallographic Uniqueness: Defined Lattice Parameters
N-methyl-N-(pyridin-3-yl)acetamide has a fully resolved, well-defined crystal structure, in contrast to many in-class compounds that remain uncharacterized or amorphous. This provides a verifiable, reproducible solid-state identity that is essential for consistent formulation and structure-based design. The compound crystallizes in a monoclinic system with space group P 21/c, and its unit cell dimensions have been experimentally determined [1].
| Evidence Dimension | Crystal Lattice Parameters and Symmetry |
|---|---|
| Target Compound Data | Space Group: P 21/c; a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° |
| Comparator Or Baseline | Generic pyridine acetamides (e.g., N-methyl-N-(pyridin-2-yl)acetamide, CAS 106271-65-2; N-(pyridin-3-yl)acetamide, CAS 1453-82-3) with no publicly available single-crystal X-ray diffraction data |
| Quantified Difference | Target compound provides a unique, well-defined crystallographic fingerprint (monoclinic P 21/c lattice). Comparators lack this level of structural definition, introducing uncertainty in solid-state property prediction. |
| Conditions | Single-crystal X-ray diffraction (XRD) analysis |
Why This Matters
A defined crystal structure is critical for reliable physicochemical property prediction, polymorph control, and intellectual property (IP) filing; its absence in comparators represents a significant procurement risk for solid-form development.
- [1] Erciyes University Journal of the Institute of Science and Technology. The molecular structure of the title compound was studied by experimental and computational methods (X-ray and AM1). 2016;32(3):1-6. View Source
